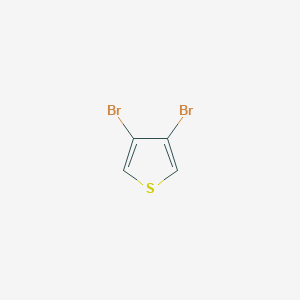
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol has been explored in various studies. For instance, Shetty and Nelson (1988) described the asymmetric synthesis of a related compound, focusing on the metabolic product stereoselectivity and benzylic hydroxylation (Shetty & Nelson, 1988). Additionally, Ulaş (2021) investigated the synthesis of a new alkylaminophenol compound using the Petasis reaction and provided insights into the structural analysis using various spectroscopic methods (Ulaş, 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using various techniques. The study by Ulaş (2021) involved FTIR, 1H, 13C NMR, and UV-Vis spectrometry, complemented by computational spectral studies, to analyze the structural properties of an alkylaminophenol molecule (Ulaş, 2021).
Chemical Reactions and Properties
Research on the chemical reactions and properties of related compounds includes studies on phenoxy imino compounds. Wang et al. (2003) synthesized new phenoxy imino compounds and analyzed their molecular structures, revealing insights into the chemical reactivity and interactions of such compounds (Wang, Sun, Zhang, & He, 2003).
Physical Properties Analysis
The physical properties of compounds similar to (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol are also of interest. Raghu et al. (2008) characterized novel polyurethanes based on a related compound, providing data on UV-vis, fluorescence, FT-IR, 1H-NMR, 13C-NMR, differential scanning calorimetry, thermogravimetry, and X-ray diffraction, offering a comprehensive view of the physical properties (Raghu, Jeong, Kim, Lee, Cho, & Sirsalmath, 2008).
Chemical Properties Analysis
The chemical properties of structurally similar compounds have been explored through various studies. For instance, Xu et al. (2010) discussed the synthesis of 2-(phenylthio)phenols, providing insights into the chemical properties and reaction mechanisms of these compounds (Xu, Wan, Mao, & Pan, 2010).
Aplicaciones Científicas De Investigación
-
Food & Function
- Phenolic compounds are natural bioactive molecules found mainly in plant tissues that have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .
- These compounds have a large potential applicability in industry, but there are some issues that need to be solved, such as improving bioavailability, developing sustainable technologies of extraction and refinement, and increasing stability .
-
Catalysis Science & Technology
- Hydrogenation of phenol is an important strategy to produce cyclohexane or cyclohexanol, both of which are raw materials for the synthesis of nylon-6 and nylon-66 .
- A novel method for the selective hydrogenation of phenol to cyclohexane or cyclohexanol over a bifunctional Pd/NaY catalyst by regulating the solvent polarity has been reported .
-
Chemical Industry
- Hydrogenation of phenol is an important strategy to produce cyclohexane or cyclohexanol as both of them are raw materials for the synthesis of nylon-6 and nylon-66 .
- A novel method for the selective hydrogenation of phenol to cyclohexane or cyclohexanol over a bifunctional Pd/NaY catalyst by regulating the solvent polarity has been reported .
-
Synthetic Chemistry
- An efficient reductive amination of phenol with ammonia or amines is demonstrated, for the first time without the need for rare and expensive noble metals and without using any additives .
- Various supported Ni catalysts were screened and the influence of the key parameters, including the acid–base properties of the supporting material, was elucidated .
- Environmental Science
- Phenolic compounds are often found in wastewater due to their widespread use in industrial processes .
- They are considered pollutants due to their toxicity and persistence in the environment . Therefore, the development of efficient methods for their removal from wastewater is a significant area of research .
Propiedades
IUPAC Name |
2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



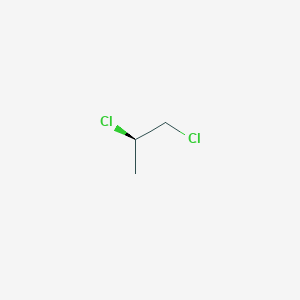
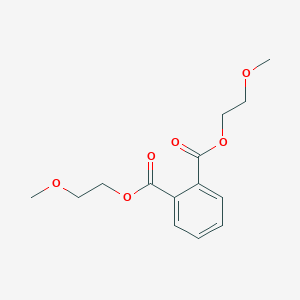
![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)
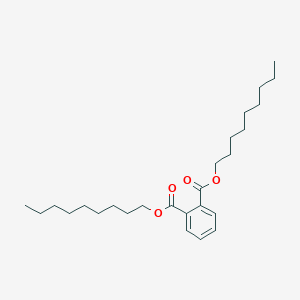
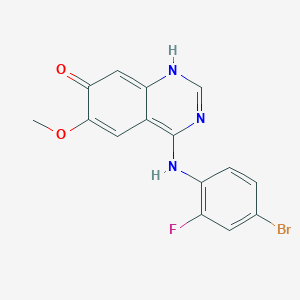
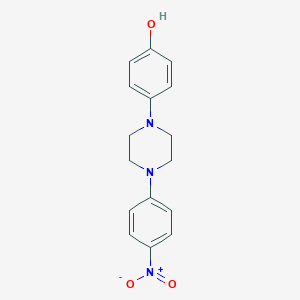
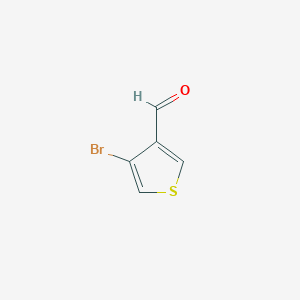
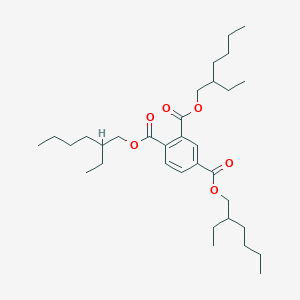
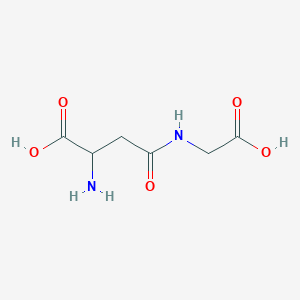
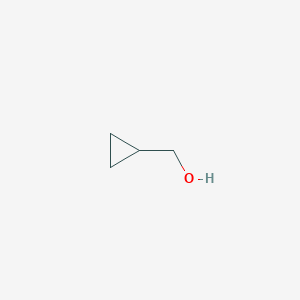
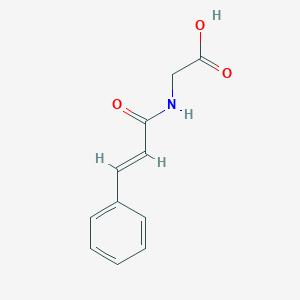
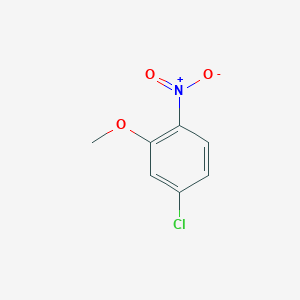
![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)
